2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid is a heterocyclic compound that features a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-amino acids with thioamides under acidic conditions to form the thiazine ring. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation, sonication, and the use of catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazine derivatives.
Scientific Research Applications
2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-oxo-4,5-dihydrothiazole-6-carboxylic acid
- 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- Pterin-6-carboxylic acid
Uniqueness
2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid is unique due to its specific thiazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound's structure is characterized by a thiazine ring containing nitrogen and sulfur atoms, which contributes to its diverse biological activities. Below are the key chemical properties:
Property | Value |
---|---|
CAS No. | 70596-36-0 |
Molecular Formula | C5H6N2O3S |
Molecular Weight | 174.18 g/mol |
IUPAC Name | This compound |
SMILES | C1C(SC(=NC1=O)N)C(=O)O |
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of α-amino acids with thioamides under acidic conditions to form the thiazine ring. Variations may include the use of microwave irradiation or sonication to enhance yield and purity in industrial settings .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of thiazine compounds possess significant antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Antitumor Activity
Research into thiazine derivatives has revealed promising antitumor effects. In vitro studies indicated that specific compounds can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
Anti-inflammatory and Analgesic Effects
Thiazine derivatives have been investigated for their anti-inflammatory properties. Experimental models suggest that these compounds may modulate inflammatory cytokines and inhibit pathways associated with pain .
Antidiabetic Activity
Emerging research indicates potential antidiabetic effects, with some thiazine derivatives showing the ability to enhance insulin sensitivity and reduce blood glucose levels in animal models .
The biological effects of this compound are primarily mediated through its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzymatic activity. For example, it may inhibit nitric oxide synthase (NOS), leading to reduced nitric oxide production and subsequent anti-inflammatory effects .
Case Studies
Several studies illustrate the compound's efficacy:
- Antimicrobial Efficacy Study : A series of 2-amino-thiazine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating strong antimicrobial activity .
- Antitumor Activity in Cell Lines : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with specific thiazine derivatives resulted in a significant reduction in cell viability (IC50 values around 20 µM) compared to control groups .
- Anti-inflammatory Effects : In animal models of arthritis, administration of thiazine derivatives resulted in decreased paw swelling and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Properties
CAS No. |
70596-36-0 |
---|---|
Molecular Formula |
C5H6N2O3S |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3S/c6-5-7-3(8)1-2(11-5)4(9)10/h2H,1H2,(H,9,10)(H2,6,7,8) |
InChI Key |
VVWUMKXFIHHFOT-UHFFFAOYSA-N |
SMILES |
C1C(SC(=NC1=O)N)C(=O)O |
Canonical SMILES |
C1C(SC(=NC1=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.